1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with the molecular formula . It features a bromine atom at the 3-position and a fluorine atom at the 5-position on the benzoyl ring, which is connected to a piperidine ring. This compound is significant in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its exploration in drug development.
This compound is classified as a piperidine derivative, which is a common structural motif in many pharmaceuticals. Piperidines are known for their versatility in drug design and synthesis, making them valuable in medicinal chemistry. The presence of halogens (bromine and fluorine) in the structure can enhance biological activity and influence pharmacokinetic properties.
1-(3-Bromo-5-fluorobenzoyl)piperidine can be synthesized using several methods. One prominent method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction that utilizes organoboron reagents. This method allows for the formation of the desired benzoyl group attached to the piperidine ring efficiently.
The molecular structure of 1-(3-Bromo-5-fluorobenzoyl)piperidine can be depicted as follows:
The presence of these substituents can significantly affect the compound's electronic properties and reactivity.
1-(3-Bromo-5-fluorobenzoyl)piperidine participates in various chemical reactions:
The specific products formed depend on the reagents and conditions employed.
The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)piperidine involves its interaction with biological targets. The presence of bromine and fluorine enhances its reactivity, potentially increasing binding affinity to various biomolecules. Understanding these interactions requires detailed studies to elucidate specific pathways and molecular targets involved in its biological activity.
Relevant data regarding melting point, boiling point, and specific reactivity profiles are often determined experimentally through standard procedures.
1-(3-Bromo-5-fluorobenzoyl)piperidine has several scientific applications:
Benzoylpiperidine represents a quintessential "privileged scaffold" in central nervous system (CNS) drug discovery, characterized by its versatile three-dimensional architecture that enables optimal interactions with diverse neuroreceptors. The piperidine ring provides a semi-rigid tertiary nitrogen atom that facilitates hydrogen bonding and cation-π interactions with neurotransmitter binding sites, while the benzoyl moiety enables aromatic stacking and hydrophobic contacts within receptor pockets. This dual functionality allows for extensive structural diversification to fine-tune receptor affinity, pharmacokinetics, and blood-brain barrier (BBB) penetration. The scaffold’s conformational flexibility permits adaptation to both planar (e.g., serotonin receptors) and deeply pocketed (e.g., dopaminergic) binding sites, explaining its prevalence across multiple neuropharmacological classes [2] [8].
Critical to its success is the scaffold’s capacity to maintain optimal lipophilicity profiles. Studies demonstrate that benzoylpiperidine derivatives typically exhibit calculated ALog D values of 1.5–3.0, aligning with the ideal range for CNS penetration. Fluorination or bromination of the benzoyl ring strategically modulates these properties—fluorine atoms decrease cLogP by approximately 0.25 units per substitution while enhancing metabolic stability, and bromine introduces steric bulk that improves σ-receptor selectivity. This balance enables compounds like vesicular acetylcholine transporter (VAChT) ligands to achieve high striatal uptake, as evidenced by PET tracer studies where fluorinated benzoylpiperidines showed >90% brain uptake within 5 minutes post-administration [6] [8].
Table 1: Neuropharmacological Targets of Benzoylpiperidine-Based Therapeutics
Compound Class | Primary Targets | Therapeutic Application | Structural Features |
---|---|---|---|
Ketanserin Analogs [2] | 5-HT₂ₐ/α₁-adrenergic | Antihypertensive, Antipsychotic | 4-(4-Fluorobenzoyl)piperidine |
Vesamicol Derivatives [6] | VAChT | Dementia Diagnostics | 3/4-Substituted fluorobenzoylpiperidine |
Atypical Antipsychotics [8] | 5-HT₁ₐ/D₂ | Schizophrenia | N-Alkylated benzoylpiperidines |
Donepezil Analogs [8] | Acetylcholinesterase | Alzheimer’s Disease | Benzoylpiperidine-indanone hybrids |
The therapeutic trajectory of benzoylpiperidine derivatives began with ketanserin (1980s), a 4-(4-fluorobenzoyl)piperidine-containing compound that established the critical role of 5-HT₂ₐ antagonism in managing hypertension and psychotic disorders. Ketanserin’s high nanomolar affinity (Ki = 0.5 nM for 5-HT₂ₐ) and >100-fold selectivity over dopaminergic receptors catalyzed research into hybrid molecules targeting multiple monoaminergic systems. By the late 1990s, strategic incorporation of the 4-fluorobenzoylpiperidine moiety into benzothiazolinone templates yielded dual 5-HT₁ₐ/D₂ ligands like compound 2 (Ki = 1.2 nM and 8.7 nM, respectively), exhibiting potent anxiolytic effects in rodent models with reduced extrapyramidal side effects [2].
Structural optimization focused on three key parameters:
This evolution culminated in mixed 5-HT₁ₐ/5-HT₂ₐ/D₂ ligands such as compound 5 (Table 2), where the 4-(4-fluorobenzoyl)piperidine group conferred unprecedented receptor polypharmacology. Contemporary research exploits this triad targeting for next-generation antipsychotics, leveraging molecular modeling to position the benzoyl halogens for optimal van der Waals contacts within subpocket residue Phe339 of 5-HT₂ₐ receptors [2] [8].
Table 2: Receptor Binding Profiles of Advanced Benzoylpiperidine Derivatives
Compound | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | D₂ Ki (nM) | Structural Features |
---|---|---|---|---|
Ketanserin [2] | 150 | 0.5 | >1000 | 4-(4-Fluorobenzoyl)piperidine-ethylquinazolinone |
Compound 2 [2] | 1.2 | 9.8 | 8.7 | 3-[2-(4-Fluorobenzoylpiperidinyl)ethyl]benzothiazolin-2-one |
Compound 5 [2] | 18.4 | 0.8 | 43.2 | 5-Methoxy-3-substituted benzothiazolinone |
Compound 6 [2] | 32.1 | 1.9 | 112 | 3-Substituted benzothiazolinone with ethylene linker |
Halogen engineering at the benzoyl 3- and 5-positions enables precise control over electronic, steric, and metabolic properties of benzoylpiperidine derivatives. Bromine and fluorine serve complementary roles:
In 1-(3-bromo-5-fluorobenzoyl)piperidine specifically, the asymmetric 3-Br/5-F pattern creates an optimal electrostatic landscape for receptor discrimination. Computational mapping reveals the bromine atom occupies a lipophilic niche in 5-HT₂ₐ (LogP contribution +0.9), while the fluorine atom engages in charge-transfer interactions with histidine residues unique to serotonergic subtypes. This asymmetric halogenation reduces α₁-adrenergic binding by >90% compared to symmetric 3,5-difluoro analogs, demonstrating profound selectivity implications [3] [6].
Synthetic challenges emerge during hydrogenation of precursor pyridines, where standard Pd/C catalysis causes hydrodehalogenation (20–40% debromination). Advanced protocols mitigate this:
Table 3: Halogen Effects on Benzoylpiperidine Properties
Substituent Pattern | cLogP | 5-HT₂ₐ Ki (nM) | σ₁ Receptor Selectivity | Microsomal Stability (t₁/₂ min) |
---|---|---|---|---|
3-Br-5-F [3] [6] | 2.8 | 0.8 | 440-fold | 42 |
4-F [2] | 2.1 | 0.5 | 8-fold | 28 |
3,5-diF [8] | 1.9 | 1.2 | 15-fold | 37 |
3-CF₃ [3] | 3.4 | 3.7 | 120-fold | 68 |
The strategic 3-bromo-5-fluoro configuration exemplifies modern halogen engineering—simultaneously addressing target affinity (fluorine’s electronic effects), selectivity (bromine’s steric occlusion), and synthetic manipulability (bromine as cross-coupling site). This positions 1-(3-bromo-5-fluorobenzoyl)piperidine as a versatile intermediate for PET tracer development via bromine-76 isotope exchange or palladium-mediated [¹¹C]carbonylation [6] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1